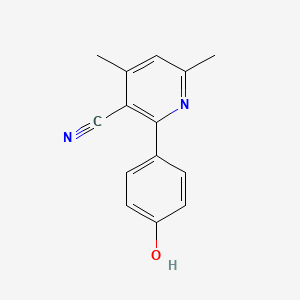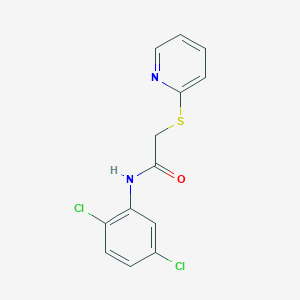
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile (HPDMN) is a chemical compound that belongs to the family of nicotinonitriles. It has been extensively studied for its potential use in scientific research due to its unique properties. HPDMN is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for various biological applications.
Scientific Research Applications
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer properties and can induce cell death in various cancer cell lines. 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models. Additionally, 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been studied for its potential use as a fluorescent probe for imaging biological systems.
Mechanism of Action
The mechanism of action of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile is not fully understood. However, it is believed that 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile induces cell death in cancer cells by activating the mitochondrial pathway of apoptosis. 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, reduce inflammation, and act as a fluorescent probe for imaging biological systems. 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile in lab experiments is its ability to easily penetrate cell membranes. This makes it an ideal candidate for various biological applications. Additionally, 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile. One area of research could focus on optimizing the synthesis of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile to improve yield and purity. Additionally, more research could be done to understand the mechanism of action of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile and its potential use in cancer therapy. Further studies could also investigate the potential use of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile as a fluorescent probe for imaging biological systems. Finally, more research could be done to understand the biochemical and physiological effects of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile and its potential use in other areas of scientific research.
Synthesis Methods
The synthesis of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile involves a multi-step process that starts with the reaction of 4-hydroxybenzaldehyde with methylamine to form 4-(methylamino)benzaldehyde. This intermediate is then reacted with 2,4-pentanedione to form the final product, 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile. The synthesis of 2-(4-hydroxyphenyl)-4,6-dimethylnicotinonitrile has been optimized to improve the yield and purity of the final product.
properties
IUPAC Name |
2-(4-hydroxyphenyl)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-7-10(2)16-14(13(9)8-15)11-3-5-12(17)6-4-11/h3-7,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZCKJJUPJNXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-4,6-dimethylnicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B6012174.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B6012184.png)
![7-[(4-benzoylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B6012197.png)

![N-(2-methoxybenzyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012202.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6012212.png)
![N-(2,5-dimethylphenyl)-2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B6012216.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-2-methoxybenzamide](/img/structure/B6012217.png)
![2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6012226.png)


![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6012248.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)
